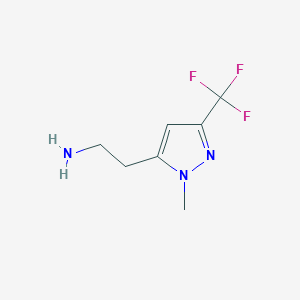

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

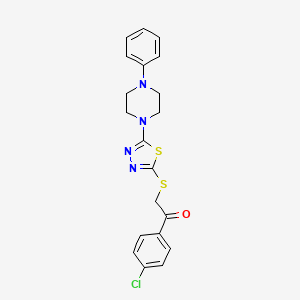

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by its chemical name, MTFMP, and is synthesized using a specific method.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The versatility of pyrazole derivatives, including structures similar to 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine, is evident in their synthesis and application in creating complex molecules. These compounds play a crucial role in generating libraries of substances with potential biological activities, exemplified by the synthesis and structural evaluation of various pyrazole-containing compounds. This includes the development of polymer-supported quenching reagents for parallel purification in combinatorial chemistry, enabling the rapid, parallel purification of crude reaction products obtained via solution-phase syntheses (Booth & Hodges, 1997).

Biological Activities

- Pyrazole derivatives exhibit a wide range of biological activities. A study on the synthesis, characterization, and bioactivity of pyrazole derivatives highlighted their antitumor, antifungal, and antibacterial properties. These findings underscore the potential of pyrazole compounds in therapeutic applications, offering insights into the pharmacophore sites for antitumor and antimicrobial activities (Titi et al., 2020).

Chemical Reactivity and Applications

- The reactivity of pyrazole derivatives with various nucleophiles and their use in synthesizing novel compounds have been extensively explored. For instance, research on the synthesis and comparison of the reactivity of trinitropyrazole and its derivatives showcases the nucleophilic substitution reactions that these compounds undergo, leading to the development of dinitropyrazoles with varied substituents. This study reveals the potential applications of these reactions in designing new materials with specific chemical properties (Dalinger et al., 2013).

Catalytic Systems

- Pyrazole derivatives are instrumental in catalytic systems, contributing to the development of novel synthetic methodologies. An example is the utilization of pyrazole-based compounds in scandium triflate catalyzed hetero-Diels-Alder reactions. This approach demonstrates the efficiency of using pyrazole derivatives in catalytic systems, facilitating the synthesis of complex molecules with high yields under solvent-free conditions (Yadav et al., 2002).

Propiedades

IUPAC Name |

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3/c1-13-5(2-3-11)4-6(12-13)7(8,9)10/h4H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFCIYIOVLQLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate](/img/structure/B2989155.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2989161.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2989164.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2989167.png)

![methyl 5-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2989168.png)

![Propyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2989172.png)

![N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B2989174.png)